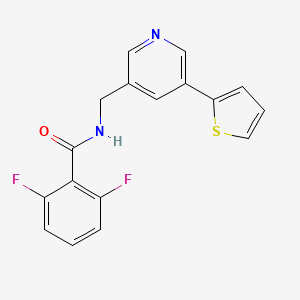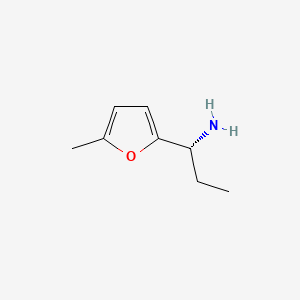![molecular formula C20H19FN2O2 B2732781 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide CAS No. 851406-66-1](/img/structure/B2732781.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide consists of a quinoline ring system with an ethyl group and a fluorobenzamide moiety. The specific arrangement of atoms and functional groups determines its properties and potential applications .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has shown methods for the synthesis of quinoline derivatives, which are important in several drug compounds. A study by Bunce, Lee, and Grant (2011) described a method to prepare ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, a structure similar to the compound , in high yields (Bunce, Lee, & Grant, 2011).
Biological and Pharmacological Applications
Antimycobacterial Properties : A 2020 study reported on the antimycobacterial properties of pyrrolo[1,2-a]quinoline derivatives. These compounds showed promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Venugopala et al., 2020).
Neurotropic Properties : Research on neurotropic properties of related quinoline compounds has been conducted. A study by Podolsky, Shtrygol’, and Zubkov (2017) found that certain quinoline derivatives exhibit anti-anxiety, anti-amnesic, and antihypoxic effects, suggesting their potential in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).
Fluorescent Indicators : The compound's potential use as a fluorescent indicator, especially in calcium signaling, has been explored. Grynkiewicz, Poenie, and Tsien (1985) synthesized highly fluorescent indicators for studying cytosolic free Ca2+ (Grynkiewicz, Poenie, & Tsien, 1985).
Environmental and Analytical Applications
Chemosensors in Aqueous Media : The use of quinoline derivatives as chemosensors in aqueous solutions has been reported. Kim et al. (2016) discussed a chemosensor based on quinoline for detecting Zn2+ ions in water (Kim et al., 2016).
Anticancer Activity : The anticancer properties of synthetic makaluvamine analogues, related to quinoline derivatives, were studied by Wang et al. (2009). They found that certain compounds were potent inducers of apoptosis in breast cancer cell lines (Wang et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-12-6-7-13(2)18-17(12)11-15(20(25)23-18)8-9-22-19(24)14-4-3-5-16(21)10-14/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCTVHBXSKMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2732698.png)
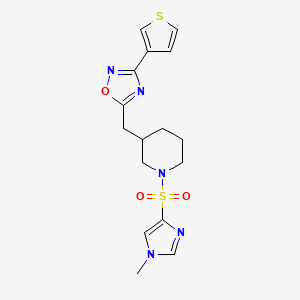


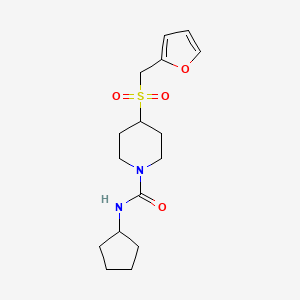
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)

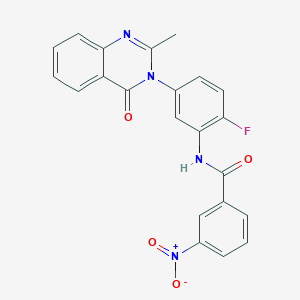
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)
